3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a trifluoromethylphenyl group, a triazole ring, and an oxadiazole ring. These functional groups could potentially confer a variety of chemical properties to the compound, depending on their arrangement and the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and oxadiazole rings suggests that the compound could have a planar structure. The electronegative trifluoromethyl group could induce a dipole moment, potentially making the compound polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxyphenyl and trifluoromethylphenyl groups could potentially undergo electrophilic aromatic substitution reactions. The triazole and oxadiazole rings might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polarity of the molecule, and its melting and boiling points could be influenced by the strength of intermolecular forces .Scientific Research Applications
- Biological Impact : Researchers have used SKF-96365 to study SOCE in various cell types. It inhibits thapsigargin-induced SOCE in Jurkat cells and shows promise in preventing tumor metastasis in a mouse model of breast cancer .
- Potential : Further investigations could explore SKF-96365’s anticoagulant properties and its impact on coagulation pathways .
- Application : Investigating the electrochemical and spectroelectrochemical properties of these compounds could reveal their potential in various fields .
- Analytical Use : Researchers can employ SKF-96365 as a probe in NMR studies and structural elucidation .
Store-Operated Calcium Entry (SOCE) Modulator
Blood Coagulation Factor Xa Inhibition
Antimicrobial Activity
Spectroelectrochemical Properties
NMR Spectroscopy Tool
Chemical Biology and Drug Discovery
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound appears to influence several biochemical pathways. It has been suggested to inhibit ER stress and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance of proteins in the ER, while NF-kB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.
Result of Action
The compound has been found to exhibit promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-11-16(18-23-17(25-29-18)12-6-8-15(28-2)9-7-12)24-26-27(11)14-5-3-4-13(10-14)19(20,21)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWIRJAYJUUEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole |
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